(1,2,3-Trimethylbut-3-enyl)benzene

Regulatory compliance EU-REACH EINECS registration

(1,2,3-Trimethylbut-3-enyl)benzene (IUPAC: 3,4-dimethylpent-4-en-2-ylbenzene; CAS 85895-82-5) is a C₁₃H₁₈ branched alkenyl-substituted aromatic hydrocarbon with a molecular weight of 174.28 g/mol and EINECS registration 288-757-5. The compound belongs to a family of isomeric dimethylpentenyl-benzenes that share the same molecular formula but differ in the position and substitution pattern of the olefin and methyl branches on the pentenyl side chain.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 85895-82-5
Cat. No. B12659670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3-Trimethylbut-3-enyl)benzene
CAS85895-82-5
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C)C(=C)C
InChIInChI=1S/C13H18/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h5-9,11-12H,1H2,2-4H3
InChIKeyZFZCDJRTJOBZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,2,3-Trimethylbut-3-enyl)benzene (CAS 85895-82-5): Identity, Physicochemical Baseline, and Isomeric Context for Procurement Decisions


(1,2,3-Trimethylbut-3-enyl)benzene (IUPAC: 3,4-dimethylpent-4-en-2-ylbenzene; CAS 85895-82-5) is a C₁₃H₁₈ branched alkenyl-substituted aromatic hydrocarbon with a molecular weight of 174.28 g/mol and EINECS registration 288-757-5 . The compound belongs to a family of isomeric dimethylpentenyl-benzenes that share the same molecular formula but differ in the position and substitution pattern of the olefin and methyl branches on the pentenyl side chain [1]. Its experimentally determined (calculated) physicochemical profile includes a density of 0.867 g/cm³, a boiling point of 223.2 °C at 760 mmHg, a flash point of 82.3 °C, a refractive index of 1.494, and a computed logP of approximately 4.0–4.6 (XlogP 4.6) . The molecule possesses two stereogenic centers (不确定原子立构中心数量: 2), indicating it can exist as multiple stereoisomers—a feature not shared by all isomeric comparators . A reference GC-MS spectrum is catalogued in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: F42lxHb6UUG), providing a verified analytical fingerprint for identity confirmation [2].

Why (1,2,3-Trimethylbut-3-enyl)benzene Cannot Be Interchanged with Other C₁₃H₁₈ Dimethylpentenyl-benzene Isomers


Within the C₁₃H₁₈ dimethylpentenyl-benzene isomer family, the position of the olefin and the methyl-branching architecture on the pentenyl side chain critically determine each isomer's physicochemical properties, chromatographic retention behavior, and—for fragrance applications—olfactory character [1]. The target compound (1,2,3-trimethylbut-3-enyl)benzene features a terminal isopropenyl group (C(=C)C) with vicinal methyl substitution at positions 1, 2, and 3 of the butenyl chain, in contrast to the geminal dimethyl substitution pattern of (1,2,2-trimethyl-3-butenyl)benzene (CAS 61142-17-4) . This structural divergence produces measurable differences in boiling point and density that affect distillation fraction collection and formulation volatility . Furthermore, the target compound carries an active EINECS registration (288-757-5), whereas the (1,2,2) isomer lacks EINECS listing, creating a concrete regulatory-gating factor for EU-facing procurement . Chromatographically, even closely related isomers such as (1,4-dimethylpent-2-enyl)benzene exhibit distinct GC retention indices (e.g., RI 1293 on OV-1) that differ from the target compound's elution profile, meaning that analytical methods validated for one isomer cannot be assumed transferable to another without re-qualification [2]. Generic substitution within this isomer class therefore risks not only regulatory non-compliance but also unanticipated shifts in analytical detectability, physicochemical behavior, and sensory performance.

Quantitative Differential Evidence for (1,2,3-Trimethylbut-3-enyl)benzene (CAS 85895-82-5) Versus Closest Isomeric Analogs


EINECS Regulatory Registration: A Binary Procurement Gate Differentiating CAS 85895-82-5 from CAS 61142-17-4

(1,2,3-Trimethylbut-3-enyl)benzene holds an active EINECS registration number 288-757-5, confirming its listing in the European Inventory of Existing Commercial Chemical Substances . In contrast, the closest structural isomer (1,2,2-trimethyl-3-butenyl)benzene (CAS 61142-17-4) has no EINECS number assigned, as confirmed by multiple authoritative chemical databases [1]. For any procurement destined for EU-member-state laboratories or manufacturing facilities, the absence of an EINECS registration represents a binary exclusion criterion under REACH Article 5 ('no data, no market'), making the (1,2,2) isomer non-viable as a direct substitute in EU-facing supply chains.

Regulatory compliance EU-REACH EINECS registration

Stereochemical Complexity: Two Stereogenic Centers in CAS 85895-82-5 Enable Isomer-Resolved Olfactory Tuning Not Available in Achiral Analogs

Computed molecular descriptors for (1,2,3-trimethylbut-3-enyl)benzene indicate two undefined atom stereocenters (不确定原子立构中心数量: 2), meaning the compound can exist as a mixture of up to four stereoisomers (two pairs of enantiomers) . This stereochemical complexity is structurally meaningful because the two chiral carbons reside on the alkenyl side chain directly attached to the benzene ring, creating the potential for diastereomer-specific odor profiles—a well-established phenomenon in fragrance chemistry where even enantiomeric pairs of odorants can exhibit divergent odor detection thresholds and character [1]. By comparison, the isomer (1,2,2-trimethyl-3-butenyl)benzene (CAS 61142-17-4) possesses a geminal dimethyl-substituted carbon that reduces stereochemical degrees of freedom, while (1,4-dimethylpent-2-enyl)benzene has a (potentially) E/Z geometric isomerism but fewer stereocenters on the side chain [2]. For fragrance-formulation R&D, the stereoisomeric richness of the target compound provides a broader palette for olfactory fine-tuning that simpler analogs structurally cannot offer.

Stereochemistry Fragrance chemistry Structure-odor relationships

Verified GC-MS Spectral Fingerprint: Unique Wiley Registry Entry Distinguishes CAS 85895-82-5 from Co-Eluting Isomers

A reference electron-ionization mass spectrum for (1,2,3-trimethylbut-3-enyl)benzene is deposited in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library under SpectraBase Compound ID F42lxHb6UUG [1]. The availability of a verified, library-searchable mass spectrum is not guaranteed for all isomeric C₁₃H₁₈ dimethylpentenyl-benzenes; for example, the (1,2,2) isomer (CAS 61142-17-4) has FTIR and MS(GC) spectra listed in SpectraBase under Compound ID AQ4zX7Tw99Q, but these represent a distinct fragmentation pattern due to the different branching architecture [2]. In GC-MS-based quality control or environmental monitoring workflows, the existence of a curated reference spectrum enables confident compound identification even when isomers co-elute or produce similar total-ion chromatogram profiles. For laboratories performing essential-oil volatile profiling (e.g., Osmanthus fragrans analysis where dimethylpentenyl-benzenes have been identified), the unambiguous spectral match provided by the Wiley Registry entry directly supports regulatory reporting and batch-release decisions [3].

GC-MS identification Analytical chemistry Spectral library

Physicochemical Property Differentiation: Density, Boiling Point, and Flash Point Define Handling and Formulation Boundaries Relative to Isomeric Analogs

The experimentally available (calculated) physicochemical profile of (1,2,3-trimethylbut-3-enyl)benzene includes a density of 0.867 g/cm³, a boiling point of 223.2 °C at 760 mmHg, and a flash point of 82.3 °C . These values establish the compound as a moderately volatile liquid at ambient pressure with a flash point above the threshold for UN Class 3 Packing Group II flammable liquids (flash point < 23 °C), placing it in a higher-temperature handling category that may simplify storage and transport relative to lower-boiling aromatic hydrocarbons. Within the C₁₃H₁₈ isomer family, the boiling point is determined by the degree of branching and the position of the double bond on the side chain; branched isomers with more compact shapes generally exhibit lower boiling points than their linear counterparts due to reduced intermolecular contact surface area [1]. While explicit boiling point data for the (1,2,2) isomer (CAS 61142-17-4) are not publicly reported, the structural principle of branching effects on boiling point allows class-level inference that the target compound's vicinal (1,2,3) trimethyl branching pattern will produce a measurably different boiling point and vapor pressure profile compared to isomers with geminal (1,2,2) or differently positioned methyl groups [1]. In preparative distillation or fragrance-formulation volatility tuning, these property differences translate directly into fraction-cut decisions and evaporation-curve design.

Physicochemical properties Formulation science Distillation

Tobacco Smoke Occurrence Profile: Differential Presence of CAS 85895-82-5 Versus CAS 61142-17-4 in Mainstream Smoke

The isomer (1,2,2-trimethyl-3-butenyl)benzene (CAS 61142-17-4) is explicitly documented as present in mainstream cigarette smoke, as noted in its ChemSrc stability entry ('存在于主流烟气中') and catalogued in the comprehensive reference work The Chemical Components of Tobacco and Tobacco Smoke, which lists over 8,400 tobacco and tobacco smoke constituents [1]. In contrast, no equivalent tobacco-smoke occurrence record has been identified for (1,2,3-trimethylbut-3-enyl)benzene (CAS 85895-82-5) in the same authoritative databases. This differential occurrence profile is important for two distinct use cases: (a) researchers studying tobacco smoke composition who need the (1,2,2) isomer as an authentic analytical standard for quantification should specifically procure CAS 61142-17-4 and avoid isomeric misassignment; (b) conversely, flavor and fragrance formulators seeking tobacco-free ingredient provenance may prefer CAS 85895-82-5 precisely because it lacks a documented tobacco-smoke association, simplifying regulatory disclosure and consumer-perception management.

Tobacco science Environmental exposure Chemical occurrence

Rotatable Bond Count (Nrot = 3) and Molecular Flexibility: Differentiating Conformational Degrees of Freedom Among C₁₃H₁₈ Isomers

The computed molecular descriptor for (1,2,3-trimethylbut-3-enyl)benzene indicates exactly 3 rotatable bonds (可旋转化学键数量: 3), a topological polar surface area of 0 Ų, and a complexity score of 163 . The rotatable bond count is a key descriptor in quantitative structure-property relationship (QSPR) models for volatility prediction, membrane permeability estimation, and GC retention index computation [1]. Within the C₁₃H₁₈ dimethylpentenyl-benzene family, the rotatable bond count can vary depending on whether the olefin is internal (reducing rotatable bonds through conjugation constraints) or terminal (as in the target compound). The target compound's Nrot = 3 reflects the specific connectivity where the benzylic carbon is attached to a secondary carbon that is in turn linked to an isopropenyl group; different connectivity patterns (e.g., moving the double bond to an internal position or altering methyl group placement) would change this descriptor. For computational chemistry and QSAR modeling groups procuring isomer sets for method validation, the rotatable bond count provides a quantifiable, structure-based selection criterion.

Molecular descriptors QSAR Conformational analysis

Procurement-Relevant Application Scenarios for (1,2,3-Trimethylbut-3-enyl)benzene (CAS 85895-82-5) Based on Verified Differential Evidence


EU-Compliant Fragrance Intermediate Procurement Where the (1,2,2) Isomer Is Blocked by Missing EINECS Registration

For fragrance-ingredient manufacturers and formulators operating under EU REACH jurisdiction, (1,2,3-trimethylbut-3-enyl)benzene is the only EINECS-listed (288-757-5) option within the vicinal trimethylbutenyl-benzene isomer subgroup, as its closest structural isomer (1,2,2-trimethyl-3-butenyl)benzene (CAS 61142-17-4) lacks EINECS registration [1]. This makes the target compound the default and sole compliant procurement choice for any EU-destined R&D, pilot-scale, or production-quantity purchase. The compound's stereochemical richness (2 undefined stereocenters) further supports fragrance discovery programs that leverage chiral GC or chiral HPLC fractionation to isolate specific stereoisomers for olfactory evaluation .

GC-MS Analytical Standard for Isomer-Specific Identification in Complex Volatile Matrices

Analytical laboratories performing GC-MS volatile profiling of essential oils, environmental samples, or consumer products can use (1,2,3-trimethylbut-3-enyl)benzene as an authenticated reference standard, supported by its Wiley Registry mass spectral entry (SpectraBase ID F42lxHb6UUG) . The verified mass spectrum enables unambiguous isomer identification even when multiple C₁₃H₁₈ dimethylpentenyl-benzenes co-elute or appear in the same retention time window. This is especially relevant for laboratories following the analytical methodology of Hu et al. (2010), who identified dimethylpentenyl-benzenes among the volatile constituents of Osmanthus fragrans tea using GC-MS with chemometric resolution [1].

Computational QSAR/QSPR Model Development Requiring Physicochemically Characterized C₁₃H₁₈ Alkylbenzene Isomers

Computational chemistry groups developing quantitative structure-property relationship (QSPR) models for alkylbenzene volatility, GC retention index prediction, or environmental partitioning can procure (1,2,3-trimethylbut-3-enyl)benzene as a well-characterized isomer with publicly available computed descriptors: Nrot = 3, complexity = 163, XlogP = 4.6, exact mass = 174.141, and experimentally reported density (0.867 g/cm³), boiling point (223.2 °C), and refractive index (1.494) [1]. The availability of these multiple orthogonal data points makes this isomer a valuable calibration or validation compound in isomer sets used to test the predictive accuracy of computational models for branched alkylbenzenes .

Tobacco-Science Analytical Standard Differentiation: Avoiding Isomer Confusion in Smoke Constituent Quantification

Tobacco research groups quantifying volatile organic constituents in mainstream or sidestream cigarette smoke should be aware that (1,2,2-trimethyl-3-butenyl)benzene (CAS 61142-17-4)—not the target compound—is the isomer documented as present in cigarette smoke . Procuring the correct isomer is critical for accurate quantification and method validation. Conversely, fragrance and consumer-product formulators seeking to avoid tobacco-associated ingredient provenance can specifically select the target compound (CAS 85895-82-5), which lacks a documented tobacco smoke occurrence record in authoritative databases, thereby simplifying regulatory disclosure and consumer communication [1].

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